molecular formula C18H20N2O4 B3908088 (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL

(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL

Cat. No.: B3908088
M. Wt: 328.4 g/mol
InChI Key: WXBNHZVKLGUNOU-UHFFFAOYSA-N
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Description

(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL is a complex organic compound that features a benzimidazole core linked to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL typically involves the condensation of 1-methyl-1H-benzimidazole with 3,4,5-trimethoxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways involved in inflammation and cell proliferation is of particular interest.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. This interaction can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-benzimidazole
  • 3,4,5-Trimethoxybenzaldehyde
  • 2-(1H-Benzimidazol-2-yl)phenol

Uniqueness

(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL is unique due to its combined structural features of benzimidazole and trimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-20-13-8-6-5-7-12(13)19-18(20)16(21)11-9-14(22-2)17(24-4)15(10-11)23-3/h5-10,16,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBNHZVKLGUNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL
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(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL
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(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL
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(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL
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(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL
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(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL

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